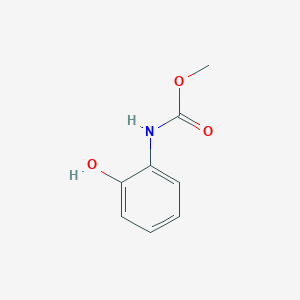

メチルN-(2-ヒドロキシフェニル)カルバメート

概要

説明

Methyl N-(2-hydroxyphenyl)carbamate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is also known as methyl 2-hydroxyphenylcarbamate .

Synthesis Analysis

The synthesis of methyl N-phenyl carbamate (MPC), an important intermediate for the synthesis of polyurethanes and many other chemicals, has been demonstrated using Zn/Al/Pb mixed oxides as efficient and stable heterogeneous catalysts . The catalysts are prepared via facile coprecipitation and subsequent thermal annealing . The high density of active sites generates outstanding catalytic activity and cycling stability for MPC synthesis .Molecular Structure Analysis

The InChI code for methyl N-(2-hydroxyphenyl)carbamate is 1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11) . It contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis

The reaction of methyl N-(2-hydroxyphenyl)carbamates with sodium azide in 86% polyphosphoric acid (PPA) at 55–60°C regioselectively affords various aminophenylcarbamates . The amino group enters the ortho position with respect to the hydroxy or methoxy group .Physical and Chemical Properties Analysis

Methyl N-(2-hydroxyphenyl)carbamate is a powder with a melting point of 118-123°C .科学的研究の応用

プロテオミクス研究

メチルN-(2-ヒドロキシフェニル)カルバメート: は、生化学ツールとしてプロテオミクス研究で使用されます。 その分子構造により、タンパク質と相互作用することができ、これは生物学的システムにおけるタンパク質の機能と相互作用を理解するために重要になる可能性があります .

求核アミノ化

この化合物は求核アミノ化プロセスで使用されます。 それは位置選択的なアミノ化を受けて、さまざまなアミノフェニルカルバメートを生成し、これらは医薬品や農薬の合成における貴重な中間体です .

環状カーボネートとカルバメートの合成

それは、5員環状カーボネートとカルバメートの合成における前駆体として役立ちます。 これらの化合物は、医薬品設計、医薬品化学、材料科学、およびポリマー産業など、幅広い用途を持っています .

微生物分解研究

環境科学では、メチルN-(2-ヒドロキシフェニル)カルバメートは、微生物による分解が研究されています。 その分解に関与する代謝経路を理解することは、環境からカルバメート系農薬を浄化する生物修復努力に役立つ可能性があります .

触媒作用

この化合物は、二酸化炭素を使用してカーボネートとカルバメートを形成する触媒プロセスに関与しています。 これは、より有害な化学物質への依存を減らし、CO2を試薬として利用するグリーンケミストリーの取り組みの一部です .

材料科学

材料科学では、メチルN-(2-ヒドロキシフェニル)カルバメートは、材料の特性を改変するために使用されます。 ポリマーへのその組み込みは、それらの特性を変更することができます。たとえば、生分解性を高めたり、機械的特性を変更したりすることができます .

作用機序

Target of Action

Methyl N-(2-hydroxyphenyl)carbamate is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been observed that it can undergo electrophilic amination with sodium azide in polyphosphoric acid (ppa) at 55–60°c . This reaction regioselectively affords various aminophenylcarbamates, indicating that the amino group enters the ortho position with respect to the hydroxy or methoxy group .

Biochemical Pathways

The compound’s ability to undergo electrophilic amination suggests that it may be involved in the synthesis of aminophenylcarbamates

Result of Action

Its ability to undergo electrophilic amination and produce various aminophenylcarbamates suggests that it may have significant effects at the molecular and cellular levels .

Action Environment

The action of methyl N-(2-hydroxyphenyl)carbamate can be influenced by environmental factors. For instance, the compound’s electrophilic amination reaction occurs optimally at 55–60°C in polyphosphoric acid This suggests that temperature and pH could potentially influence the compound’s action, efficacy, and stability

Safety and Hazards

将来の方向性

Microbes, specifically bacteria, have adapted to the presence of carbamate pesticides by evolving degradation pathways . This could be a potential area of future research. Additionally, various strategies like application of consortia for efficient degradation, metabolic engineering, and adaptive laboratory evolution, which aid in improvising remediation efficiency and overcoming the challenges associated with in situ bioremediation are being discussed .

生化学分析

Biochemical Properties

Methyl N-(2-hydroxyphenyl)carbamate has been shown to undergo electrophilic amination, a process that involves the addition of an amino group to the compound . This reaction is facilitated by the presence of a hydroxyphenyl group in the compound, which activates the benzene ring for electrophilic substitution .

Molecular Mechanism

The molecular mechanism of action of Methyl N-(2-hydroxyphenyl)carbamate is likely related to its electrophilic amination property . This process could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Metabolic Pathways

The metabolic pathways involving Methyl N-(2-hydroxyphenyl)carbamate are not well-defined. Carbamates are known to be involved in various metabolic processes, potentially interacting with enzymes or cofactors .

特性

IUPAC Name |

methyl N-(2-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVPURTXCYPXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

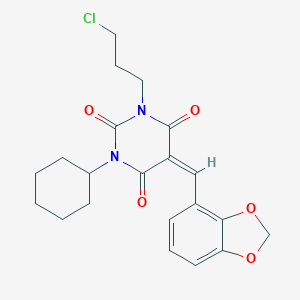

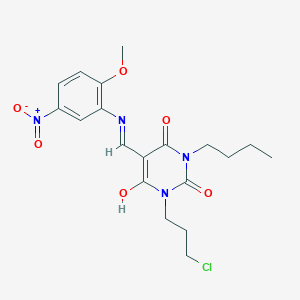

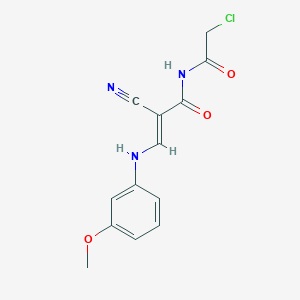

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione](/img/structure/B429420.png)

![1-butyl-5-[(2,5-dichloroanilino)methylene]-3-octyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429424.png)

![ethyl 3-{[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}benzoate](/img/structure/B429425.png)

![4-[(4-bromoanilino)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B429426.png)

![4-[1-(tert-butylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B429427.png)

![2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B429428.png)

![2-(4-chlorophenyl)-4-{[(4-{[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}butyl)amino]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B429431.png)

![4-[(5-chloro-2-methylanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B429434.png)

![4-[(4-aminoanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B429437.png)

![5-[(2,5-dichloroanilino)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B429440.png)

![N-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]urea](/img/structure/B429446.png)